molecular formula C17H14O2 B14326736 2,4-Dimethylphenyl 3-phenylprop-2-ynoate CAS No. 104213-87-8

2,4-Dimethylphenyl 3-phenylprop-2-ynoate

Cat. No.: B14326736
CAS No.: 104213-87-8
M. Wt: 250.29 g/mol
InChI Key: KIMXSUWGEQFARB-UHFFFAOYSA-N
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Description

2,4-Dimethylphenyl 3-phenylprop-2-ynoate: is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a phenyl group attached to a prop-2-ynoate moiety, which is further substituted with a 2,4-dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethylphenyl 3-phenylprop-2-ynoate typically involves the esterification of 2,4-dimethylphenol with 3-phenylprop-2-ynoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process.

Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dimethylphenyl 3-phenylprop-2-ynoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the alkyne moiety to alkenes or alkanes.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

    Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

2,4-Dimethylphenyl 3-phenylprop-2-ynoate has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-Dimethylphenyl 3-phenylprop-2-ynoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to induce cellular responses.

Comparison with Similar Compounds

    2,4-Dimethylphenyl 3-phenylprop-2-en-1-one: Similar structure but with a double bond instead of a triple bond.

    2,4-Dimethylphenyl 3-phenylpropanoate: Similar structure but with a single bond instead of a triple bond.

Properties

CAS No.

104213-87-8

Molecular Formula

C17H14O2

Molecular Weight

250.29 g/mol

IUPAC Name

(2,4-dimethylphenyl) 3-phenylprop-2-ynoate

InChI

InChI=1S/C17H14O2/c1-13-8-10-16(14(2)12-13)19-17(18)11-9-15-6-4-3-5-7-15/h3-8,10,12H,1-2H3

InChI Key

KIMXSUWGEQFARB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC(=O)C#CC2=CC=CC=C2)C

Origin of Product

United States

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